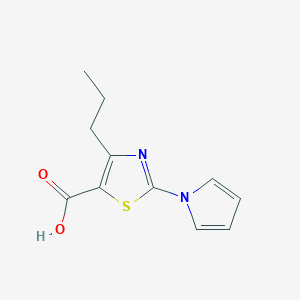

4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZDWHQVBLNDQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest for scaffold-based drug discovery. The narrative elucidates a robust, multi-step synthetic pathway, beginning from commercially available precursors. We delve into the mechanistic underpinnings of each core transformation—including a classic Hantzsch thiazole synthesis and a subsequent Clauson-Kaas pyrrole formation—to provide researchers with not only a procedural blueprint but also a deeper causal understanding of the experimental choices. All protocols are designed to be self-validating through integrated analytical checkpoints. This document serves as a practical resource for medicinal chemists, organic synthesis scientists, and professionals in pharmaceutical development.

Introduction and Strategic Overview

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with thiazole and pyrrole rings featuring prominently in a multitude of clinically approved therapeutics. The target molecule, this compound, combines these two privileged structures, offering a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This structural complexity makes it an attractive candidate for exploration in various therapeutic areas, including but not limited to oncology and infectious diseases.[1]

The synthetic strategy detailed herein is predicated on a convergent and logical approach, designed for efficiency and scalability. Our retrosynthetic analysis identifies a key intermediate, ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, which serves as the lynchpin for the entire synthesis. This intermediate is constructed via the time-honored Hantzsch thiazole synthesis.[2][3] Subsequent functionalization of the 2-amino group to install the pyrrole moiety, followed by ester hydrolysis, completes the synthesis.

This guide emphasizes the rationale behind the chosen conditions, from solvent selection to purification techniques, empowering the researcher to troubleshoot and adapt the methodology as needed.

Overall Synthetic Workflow

The synthesis is designed as a four-step sequence. It begins with the preparation of a key α-halo-β-ketoester, which is then cyclized with thiourea in a Hantzsch reaction. The resulting 2-aminothiazole ester is converted to the target pyrrole-substituted thiazole, and a final saponification step yields the desired carboxylic acid.

Figure 1: High-level overview of the four-step synthetic pathway.

Detailed Synthetic Procedures and Mechanistic Rationale

This section provides a step-by-step guide for each reaction, complete with experimental protocols, mechanistic insights, and validation checkpoints.

Step 1: Synthesis of Ethyl 2-chloro-3-oxohexanoate

The synthesis commences with the α-halogenation of a β-ketoester, a necessary precursor for the Hantzsch synthesis. While various halogenating agents can be employed, sulfuryl chloride (SO₂Cl₂) is selected for its reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl), which simplifies the reaction workup.

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add ethyl 3-oxohexanoate (1 equivalent).

-

Add anhydrous dichloromethane (DCM) as the solvent. The choice of an inert, aprotic solvent like DCM is critical to prevent side reactions with the electrophilic sulfuryl chloride.

-

Cool the reaction mixture to 0 °C in an ice bath. This temperature control mitigates the risk of di-halogenation and other side reactions.

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-chloro-3-oxohexanoate. The product is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

This is the key ring-forming step, creating the thiazole core of our target molecule. The Hantzsch synthesis is a robust and high-yielding reaction between an α-haloketone and a thioamide.[3][4] Here, we use thiourea to install the 2-amino functionality directly.

Mechanism Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the α-chloroketone, forming a thiouronium salt intermediate. This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) in absolute ethanol. Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate temperature.

-

To this solution, add the crude ethyl 2-chloro-3-oxohexanoate (1 equivalent) from the previous step.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours with stirring.

-

Validation Checkpoint: Monitor the reaction by TLC. The formation of the highly fluorescent aminothiazole product is a key indicator of reaction progress.

-

After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

-

Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate. This step protonates the amino group and causes the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate.[5]

Step 3: Synthesis of Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate via Clauson-Kaas Reaction

With the 2-aminothiazole in hand, the next critical step is the construction of the pyrrole ring. The Clauson-Kaas reaction is a classic and efficient method for converting primary amines into pyrroles using 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl equivalent.[6]

Mechanism Rationale: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde. The primary amine of the thiazole then undergoes a double condensation with the two aldehyde groups of succinaldehyde, followed by cyclization and aromatization to form the stable pyrrole ring. Acetic acid serves as both the solvent and the acid catalyst for this transformation.

Figure 3: Simplified mechanism of the Clauson-Kaas reaction.

Protocol:

-

In a round-bottom flask, suspend ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. The suspension should gradually become a clear solution.

-

Validation Checkpoint: Monitor the reaction by TLC, observing the consumption of the starting amine.

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Neutralize the acidic solution by the careful addition of a cold, concentrated sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

Step 4: Saponification to this compound

The final step is the hydrolysis, or saponification, of the ethyl ester to the target carboxylic acid. This is a standard transformation achieved under basic conditions.[7][8]

Protocol:

-

Dissolve the ethyl ester from Step 3 (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add an excess of sodium hydroxide (3-4 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[9]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow, dropwise addition of 1M hydrochloric acid. The carboxylic acid product will precipitate as a solid.

-

Validation Checkpoint: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield the final product, this compound.

-

The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Summary of Reaction Parameters

The following table summarizes the key quantitative data for the proposed synthetic pathway.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | α-Halogenation | Ethyl 3-oxohexanoate, SO₂Cl₂ | DCM | 0°C to RT | 2-4 | >90% (crude) |

| 2 | Hantzsch Synthesis | α-chloro-β-ketoester, Thiourea | Ethanol | Reflux | 4-6 | 75-85% |

| 3 | Clauson-Kaas | 2-Aminothiazole, 2,5-DMTHF | Acetic Acid | Reflux | 3-5 | 60-70% |

| 4 | Saponification | Thiazole Ester, NaOH | EtOH/H₂O | Reflux | 2-4 | 85-95% |

Conclusion

This guide has outlined a logical and experimentally robust synthetic route to this compound. By breaking the synthesis down into four distinct, high-yielding steps, this methodology provides a reliable pathway for accessing this novel heterocyclic scaffold. The emphasis on the mechanistic rationale behind each step, coupled with integrated validation checkpoints, provides researchers with the necessary tools for successful execution, troubleshooting, and potential adaptation for the synthesis of related analogues. The successful application of this guide will enable further investigation into the biological potential of this promising molecular architecture.

References

- Processes for preparing thiazole carboxylic acids.

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Thiazole. Wikipedia. [Link]

- A kind of method for preparing thiazole-4-carboxylic acid.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health (NIH). [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-d][2][7][8]TRIAZIN-4(3H)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 6. Buy 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (EVT-1737109) | 1623083-71-5 [evitachem.com]

- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide on the Biological Activity of Novel Pyrrole-Thiazole Compounds

Abstract The convergence of distinct pharmacophores into a single molecular entity represents a sophisticated strategy in modern medicinal chemistry to develop agents with enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of hybrid compounds integrating pyrrole and thiazole moieties, two heterocyclic scaffolds renowned for their diverse pharmacological profiles. We delve into the core synthetic strategies, elucidating the chemical logic that underpins the creation of these novel structures. The guide offers a comprehensive analysis of their principal biological activities, with a focused examination of their anticancer, antimicrobial, and anti-inflammatory properties. For each domain, we dissect the underlying mechanisms of action, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. Accompanied by illustrative diagrams of signaling pathways and experimental workflows, this document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of novel heterocyclic compounds.

Introduction: The Strategic Rationale for Pyrrole-Thiazole Hybridization

In the landscape of medicinal chemistry, heterocyclic compounds are foundational, with nitrogen- and sulfur-containing rings forming the core of numerous natural products and synthetic drugs[1][2]. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in vital biological molecules like heme and chlorophyll, and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer and anti-inflammatory properties[1][3][4]. Similarly, the thiazole ring is a cornerstone of many therapeutic agents, including anticancer drugs like Dasatinib and antibacterial agents such as Sulfathiazole, valued for its ability to engage in hydrogen bonding and interact with various biological targets[5][6][7].

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful approach to accelerate drug discovery[8][9]. This methodology aims to create hybrid compounds that may exhibit synergistic or additive effects, improved affinity for biological targets, or the ability to modulate multiple pathological pathways simultaneously[10]. The fusion of pyrrole and thiazole scaffolds into a single molecule is a deliberate design choice intended to harness the distinct and complementary bioactivities of each moiety, creating novel chemical entities with significant therapeutic potential across diverse clinical areas[8][10].

Core Synthetic Strategies and Characterization

The successful synthesis of pyrrole-thiazole hybrids relies on versatile and efficient chemical reactions that allow for the controlled construction of the target scaffold. The choice of a synthetic route is often dictated by the desired substitution patterns, overall yield, and the accessibility of starting materials. A prevalent and effective method involves the Hantzsch thiazole synthesis and its variations, which typically utilize thiosemicarbazones derived from pyrrole aldehydes as key intermediates. This approach is favored for its reliability and the ability to introduce diversity into the final molecule.

General Synthetic Workflow Diagram

The following diagram illustrates a common workflow for the synthesis of pyrrole-thiazole derivatives, starting from a pyrrole carbaldehyde.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Thiazole Derivatives: A Retrospective Review [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The compound 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1031672-01-1) represents a confluence of chemical motifs known for their diverse biological activities.[1][2][3][4] The thiazole ring is a cornerstone of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[3][5][6] Similarly, the pyrrole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in targeted therapies.[4] The carboxylic acid group, in turn, can serve as a critical interaction point with biological targets, often acting as a hydrogen bond donor/acceptor or a metal-coordinating group.

While the specific mechanism of action for this particular molecule is not yet detailed in publicly available literature, its structure provides a robust foundation for hypothesizing potential biological targets and designing a rigorous experimental strategy for their validation. This guide, therefore, serves as a roadmap for researchers, outlining a logical, evidence-based approach to elucidate the compound's mode of action. We will proceed from the foundational chemistry of the molecule to propose likely target classes and detail the self-validating experimental workflows required to confirm these hypotheses.

Part 1: Molecular Architecture and Predicted Bioactivity

The structure of this compound combines several key functional groups that inform its likely biological behavior:

-

The 1,3-Thiazole Core: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is electron-rich and capable of various molecular interactions, including π-π stacking, hydrogen bonding, and coordination with metal ions.[1] Its derivatives are known to act as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.[1][7][8]

-

The 2-(1H-pyrrol-1-yl) Substituent: The pyrrole ring attached at the 2-position of the thiazole core expands the aromatic system and introduces additional potential for hydrogen bonding and hydrophobic interactions. Pyrrole-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4]

-

The 4-Propyl Group: This alkyl chain adds a lipophilic character to the molecule, which can be critical for membrane permeability and interaction with hydrophobic pockets within target proteins.

-

The 5-Carboxylic Acid Moiety: This acidic group is often pivotal for direct interaction with active sites of enzymes or receptors. It can act as a key pharmacophore, forming salt bridges or strong hydrogen bonds with basic residues like lysine or arginine in a protein's binding pocket.

Based on this composite structure, the compound is predicted to exhibit activity in therapeutic areas where thiazole and pyrrole derivatives have shown promise, such as oncology, infectious diseases, or inflammatory conditions.[2][4][6][9]

Part 2: A Proposed Roadmap for Target Identification and Validation

Given the absence of specific target information, a logical, multi-step approach is required to identify the mechanism of action. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.

Step 1: Broad Phenotypic Screening

The initial step is to understand the compound's effect at a cellular level across a diverse range of models.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Panel Selection: Utilize a broad panel of human cancer cell lines (e.g., NCI-60), bacterial strains (Gram-positive and Gram-negative), and fungal pathogens.

-

Assay Preparation: Seed cells or microbial cultures in 96-well or 384-well plates at an appropriate density.

-

Compound Treatment: Treat the plates with a serial dilution of this compound (e.g., from 100 µM to 1 nM).

-

Incubation: Incubate for a standard period (e.g., 48-72 hours for cancer cells, 12-24 hours for microbes).

-

Viability/Growth Assessment: Use a suitable viability assay (e.g., CellTiter-Glo® for cancer cells, optical density at 600 nm for microbes) to measure the effect of the compound.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain.

Causality and Rationale: This broad screening will reveal the compound's spectrum of activity. For instance, high potency against a specific subset of cancer cells (e.g., hematologic malignancies) or a particular class of bacteria would provide the first crucial clue, narrowing the field of potential molecular targets.[10]

Step 2: Target Class Identification

Once a primary phenotype is identified (e.g., potent anti-proliferative activity in non-small cell lung cancer), the next phase is to identify the general class of the molecular target.

Experimental Protocol: Kinase and GPCR Profiling

-

Assay Platform: Utilize commercially available broad-spectrum kinase and G-protein coupled receptor (GPCR) screening panels. These panels typically use radiometric, fluorescence, or luminescence-based readouts to measure the activity of hundreds of purified enzymes or receptors in the presence of the test compound.

-

Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Interpretation: Identify any kinases or GPCRs where activity is significantly inhibited (e.g., >50% inhibition).

Causality and Rationale: Thiazole derivatives are well-represented as kinase inhibitors.[6] This experiment rapidly tests the hypothesis that the compound's anti-proliferative effects are due to the inhibition of a specific signaling kinase. A positive "hit" provides a direct avenue for further investigation.

Step 3: Specific Target Validation and Mechanistic Elucidation

Assuming a candidate target is identified (e.g., "Kinase X"), a series of focused experiments are required to validate this interaction and understand its downstream consequences.

Experimental Protocol: In-Depth Target Validation Workflow

-

Biochemical Potency Determination:

-

Perform a dose-response assay using purified Kinase X enzyme to determine the IC50 value of the compound. This confirms a direct interaction.

-

Conduct enzyme kinetics studies (e.g., Michaelis-Menten analysis) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

-

-

Target Engagement in a Cellular Context:

-

Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay in intact cells.

-

CETSA Rationale: A ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with the compound and quantifying the amount of soluble Kinase X via Western blot, one can confirm target engagement.

-

NanoBRET™ Rationale: This assay measures the binding of the compound to a NanoLuc®-tagged Kinase X in live cells by monitoring bioluminescence resonance energy transfer.

-

-

Downstream Signaling Pathway Analysis:

-

Treat sensitive cells with the compound at concentrations around its cellular IC50.

-

Prepare cell lysates at various time points.

-

Perform Western blotting to analyze the phosphorylation status of known downstream substrates of Kinase X. A decrease in the phosphorylation of a key substrate confirms that the compound is inhibiting the kinase's activity within the cell.

-

Data Presentation: Quantitative Summary

| Assay Type | Parameter | Result |

| Biochemical Assay | IC50 against Kinase X | Hypothetical Value (e.g., 50 nM) |

| Enzyme Kinetics | Mode of Inhibition | Hypothetical Result (e.g., ATP-competitive) |

| Cellular Assay | Anti-proliferative IC50 | Hypothetical Value (e.g., 200 nM) |

| Target Engagement | CETSA Shift / NanoBRET™ IC50 | Confirmation of Binding |

| Signaling Assay | p-Substrate Inhibition | Dose-dependent decrease |

Part 3: Visualizing the Proposed Workflow and Pathway

Diagrams are essential for conceptualizing the multi-step nature of mechanistic studies and the resulting signaling cascade.

Diagram 1: Experimental Workflow for Mechanism of Action Elucidation

Caption: A logical workflow for identifying and validating the mechanism of action.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

While the precise molecular target of this compound remains to be formally identified, its chemical structure strongly suggests a potential for significant biological activity, likely through enzyme inhibition. The experimental framework presented here provides a comprehensive, step-by-step guide for researchers to systematically uncover its mechanism of action. By progressing from broad phenotypic effects to specific molecular interactions and downstream signaling, this workflow ensures a high degree of scientific rigor and trustworthiness, ultimately paving the way for potential therapeutic development.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. [Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

-

Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][7]thiazine. PubChem. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

-

The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. Medicina & Medicinal Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

This compound (CAS No. 1031672-01-1) Suppliers. ChemicalRegister. [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Amerigo Scientific. [Link]

-

Thiazole, 5-ethyl-2-methyl-4-propyl-. Cheméo. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed. [Link]

-

Pyrroles database - synthesis, physical properties. ChemSynthesis. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medmedchem.com [medmedchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Buy 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (EVT-1737109) | 1623083-71-5 [evitachem.com]

- 9. Buy N-cyclopropyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide [smolecule.com]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rising Profile of Pyrrole-Thiazole Derivatives in Drug Discovery

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrrole-Thiazole Derivatives

The Hybrid Scaffold Advantage: Merging Pyrrole and Thiazole Moieties

In the landscape of medicinal chemistry, the synthesis of hybrid molecules by combining two or more bioactive moieties into a single molecular scaffold is a powerful strategy for designing new therapeutic agents.[1] Pyrrole-thiazole derivatives have emerged as a particularly promising class of compounds. This is because both pyrrole and thiazole rings are prevalent structural features in a variety of natural products and approved drugs, exhibiting a wide spectrum of biological activities.[2][3][4] The pyrrole ring is a key component in many bioactive natural compounds and serves as a versatile template for developing new potential antibacterial drugs.[3] Similarly, thiazole derivatives are known for a broad range of pharmaceutical activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][6] The fusion of these two heterocyclic systems can lead to novel chemical entities with unique pharmacological profiles, potentially offering enhanced efficacy, novel mechanisms of action, or improved selectivity.[1][7]

Therapeutic Landscape: Key Biological Activities

The unique structural arrangement of pyrrole-thiazole derivatives has endowed them with a diverse range of biological activities. Extensive research has highlighted their potential as:

-

Anticancer Agents: Many derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, often by targeting critical signaling pathways that are dysregulated in cancer, such as the PI3K pathway.[6][7][8][9]

-

Antimicrobial Agents: The scaffold has shown significant antibacterial and antifungal activity, making it a valuable starting point for the development of new drugs to combat infectious diseases and the growing challenge of antimicrobial resistance.[1][2][3][10][11]

-

Anti-inflammatory Agents: Several pyrrole and thiazole derivatives have been identified as potent inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting their utility in treating inflammatory disorders.[5][12][13][14]

The 'In Vitro First' Rationale in Compound Evaluation

The journey of a drug from a laboratory concept to a clinical reality is long and arduous. In vitro assays form the foundational bedrock of this process.[15] These assays, conducted in a controlled environment outside of a living organism (e.g., in test tubes or on cultured cells), are indispensable for the initial screening of new chemical entities.[16][17][18] They offer a cost-effective, rapid, and ethically sound alternative to in vivo testing in the early stages of research.[19][20] By providing crucial data on a compound's biological activity, cytotoxicity, and mechanism of action, in vitro evaluation allows researchers to identify promising lead candidates and deprioritize ineffective or toxic molecules early, streamlining the entire drug discovery pipeline.[15][21]

Foundational Assays: Cytotoxicity and Initial Viability Screening

The Principle of Selective Toxicity: A Cornerstone of Drug Development

Before exploring the therapeutic potential of a compound, it is imperative to assess its toxicity. The primary goal of cytotoxicity screening is to determine the concentration at which a compound exhibits toxic effects on living cells.[19] This provides essential information about the therapeutic index—the difference between the effective dose and the toxic dose.[22] An ideal drug candidate, particularly in cancer therapy, will exhibit selective toxicity, meaning it can kill cancer cells while sparing normal, healthy cells.[19][22] Evaluating cytotoxicity against both cancerous and non-cancerous cell lines is therefore a fundamental step in preclinical screening.[22]

Experimental Workflow for Cytotoxicity Screening

The initial evaluation of a library of novel pyrrole-thiazole derivatives begins with a systematic cytotoxicity screening process. This workflow ensures that subsequent, more complex assays are performed at non-toxic concentrations of the compounds, guaranteeing that the observed effects are due to specific biological activity rather than general toxicity.

Caption: General workflow for in vitro cytotoxicity screening.

Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[22][23] The amount of formazan produced is directly proportional to the number of living cells.[22]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., human breast cancer MCF-7 or non-cancerous HEK293) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[22]

-

Compound Treatment: Prepare a range of concentrations for each pyrrole-thiazole derivative. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24 or 48 hours).[22]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[24]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22][24]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[22][24]

-

Data Interpretation and Presentation: The IC50 Value

The primary quantitative output from a cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀).[23] This value represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxic potency. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Illustrative Cytotoxicity Data for Novel Pyrrole-Thiazole Derivatives

| Compound ID | Cell Line | Incubation Time (hours) | IC₅₀ (µM) | Assay Type | Selectivity Index (SI)* |

|---|---|---|---|---|---|

| PT-101 | MCF-7 (Breast Cancer) | 48 | 8.4 | MTT | 10.7 |

| PT-101 | HEK293 (Normal Kidney) | 48 | 90.1 | MTT | - |

| PT-102 | A549 (Lung Cancer) | 48 | 15.2 | MTT | 5.1 |

| PT-102 | HEK293 (Normal Kidney) | 48 | 77.8 | MTT | - |

| PT-103 | HepG2 (Liver Cancer) | 48 | 22.5 | MTT | 3.8 |

| PT-103 | HEK293 (Normal Kidney) | 48 | 85.0 | MTT | - |

Note: The data presented is hypothetical. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Evaluating Anticancer Potential

Rationale: Targeting Dysregulated Pathways in Cancer

Cancer is characterized by uncontrolled cell growth and proliferation, often driven by dysregulation of critical signaling pathways.[7] A promising approach in cancer drug development is to design compounds that specifically target these aberrant pathways.[7][9] Pyrrole-thiazole derivatives have been investigated as inhibitors of key enzymes in pathways like the PI3K pathway, which is frequently overactive in many cancers and regulates cell growth, survival, and proliferation.[7][9] Another important target is the family of Matrix Metalloproteinases (MMPs), particularly MMP-13, which is involved in the degradation of the extracellular matrix, a process crucial for cancer invasion and metastasis.[25][26]

Primary Screening: Cytotoxicity against Cancer Cell Lines

The initial step in evaluating anticancer potential is to screen the compounds against a panel of human cancer cell lines.[7][27] This is typically done using the MTT assay as described in Section 2.3. The choice of cell lines should be strategic, representing different types of cancer (e.g., breast, lung, colon, central nervous system) to identify broad-spectrum activity or specific potency against a particular cancer type.[6][8][27]

Mechanistic Insight: Enzyme Inhibition Assays

Enzyme assays are fundamental tools in drug discovery that measure how efficiently a compound modulates the activity of a specific enzyme.[21] These assays are crucial for moving beyond general cytotoxicity to understanding the specific mechanism of action (MOA).[28] They help identify whether a compound is an inhibitor or activator and can elucidate the type of inhibition (e.g., competitive, non-competitive).[28][29]

MMP-13 is a validated target for osteoarthritis and is also implicated in cancer progression.[25][26] An in vitro assay to screen for MMP-13 inhibitors is a key step in developing targeted therapies.

-

Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by active MMP-13, releasing a fluorescent fragment. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

-

Step-by-Step Methodology:

-

Enzyme Activation: Activate recombinant human MMP-13 with APMA (4-aminophenylmercuric acetate).

-

Compound Incubation: In a 96-well plate, add assay buffer, the pyrrole-thiazole test compound at various concentrations, and the activated MMP-13 enzyme. Incubate at 37°C for a set period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).

-

Data Analysis: Calculate the rate of substrate cleavage (reaction velocity) for each compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[30]

-

Visualizing the Anticancer Screening Cascade

A structured screening cascade ensures a logical progression from broad primary screens to more specific, mechanistic studies, optimizing resource allocation.

Caption: A hierarchical screening cascade for anticancer drug discovery.

Assessing Antimicrobial Efficacy

The Imperative for New Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, making the discovery of new antimicrobial agents with novel mechanisms of action a critical priority.[3] Heterocyclic compounds, including pyrrole-thiazole derivatives, have shown promise as potent antibacterial and antifungal agents.[1][10][11] In vitro antimicrobial susceptibility testing (AST) is the first step in evaluating their potential.[31]

Methodologies for Antimicrobial Susceptibility Testing (AST)

The goal of AST is to predict the likely outcome of treating an infection with a particular agent. Several standardized methods are used to determine a compound's effectiveness against specific pathogens.[32][33][34]

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32]

-

Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the pyrrole-thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[32]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[34] Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[32]

-

The disk diffusion method is a qualitative or semi-quantitative method that is simple and widely used for AST.[32][34]

-

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[32][34]

-

Step-by-Step Methodology:

-

Plate Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar plate.[33]

-

Disk Application: Sterile paper disks are impregnated with a specific concentration of the test compound and placed on the agar surface.[32]

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[34]

-

Data Presentation: MIC Values and Zone of Inhibition Diameters

Results from antimicrobial testing should be tabulated to compare the activity of different derivatives against a panel of microorganisms.

Table 2: Illustrative Antimicrobial Activity of Pyrrole-Thiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) (Broth Microdilution) | Zone of Inhibition (mm) (Disk Diffusion, 100 µ g/disk ) |

|---|---|---|---|

| PT-201 | Staphylococcus aureus (Gram +) | 16 | 18 |

| PT-201 | Escherichia coli (Gram -) | 64 | 12 |

| PT-201 | Candida albicans (Fungus) | 8 | 22 |

| PT-202 | Staphylococcus aureus (Gram +) | 8 | 21 |

| PT-202 | Escherichia coli (Gram -) | 32 | 15 |

| PT-202 | Candida albicans (Fungus) | 4 | 25 |

| Ciprofloxacin | S. aureus / E. coli | 1 / 0.5 | 25 / 30 |

| Clotrimazole | C. albicans | 1 | 28 |

Note: The data presented is hypothetical. Standard antibiotics are used for comparison.[2]

Investigating Anti-inflammatory Properties

The Role of Inflammation in Disease and the Need for Novel Modulators

Inflammation is a vital biological response to infection or tissue injury.[17] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[18] Key mediators in the inflammatory process include enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), as well as signaling molecules like nitric oxide (NO).[17][18] The development of new anti-inflammatory agents with improved safety profiles over classical NSAIDs is an important research area.[12] In vitro assays provide a direct and time-efficient method for the initial screening of compounds for anti-inflammatory properties.[17][18]

Key In Vitro Models for Anti-inflammatory Screening

-

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[24][35] NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24] Anti-inflammatory compounds will inhibit this LPS-induced NO production.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[24]

-

Treatment: Pre-treat the cells with non-toxic concentrations of the pyrrole-thiazole derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., dexamethasone).

-

Griess Reaction: Collect the cell culture supernatant. Mix it with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

-

-

Principle: COX and LOX are key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins and leukotrienes, respectively.[5] Commercially available kits are often used to measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, or 5-LOX enzymes. These are often colorimetric or fluorometric assays that measure the production of a specific downstream product.[17][35]

-

General Methodology:

-

Add assay buffer, the purified enzyme (e.g., COX-2), and the test compound to a 96-well plate.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for a specified time at a controlled temperature.

-

Add a developing agent that reacts with the product (e.g., prostaglandin H2) to produce a measurable colorimetric or fluorescent signal.

-

Measure the signal using a plate reader and calculate the percent inhibition relative to a no-inhibitor control.

-

Visualizing the COX/LOX Arachidonic Acid Pathway

Understanding the pathway helps to contextualize the targets of potential anti-inflammatory drugs.

Sources

- 1. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. kosheeka.com [kosheeka.com]

- 17. journalajrb.com [journalajrb.com]

- 18. researchgate.net [researchgate.net]

- 19. ijprajournal.com [ijprajournal.com]

- 20. researchgate.net [researchgate.net]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. theaspd.com [theaspd.com]

- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. blog.biobide.com [blog.biobide.com]

- 30. researchgate.net [researchgate.net]

- 31. woah.org [woah.org]

- 32. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 33. youtube.com [youtube.com]

- 34. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 35. researchgate.net [researchgate.net]

The Thiazole Carboxylic Acid Scaffold: A Technical Guide to Navigating Structure-Activity Relationships in Drug Discovery

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2] When functionalized with a carboxylic acid, this scaffold offers a versatile platform for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) of substituted thiazole carboxylic acids. We will explore the causal links between molecular structure and biological function, provide field-proven experimental protocols, and present data-driven insights to empower rational drug design.

The Thiazole Carboxylic Acid Core: Physicochemical Properties and Synthetic Strategies

The unique electronic properties of the thiazole ring, arising from the interplay between the electronegative nitrogen and the larger sulfur atom, impart a distinct chemical personality to the scaffold.[5] The presence of an acidic proton at the C2 position makes it highly reactive, while the overall ring is a π-electron-rich system susceptible to electrophilic substitution, typically at the C5 position.[6] The carboxylic acid moiety, a common feature in drug molecules for its ability to form hydrogen bonds and salt bridges with biological targets, further enhances the scaffold's potential for molecular recognition.

Key Synthetic Routes

A robust SAR study is underpinned by efficient and versatile synthetic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains a workhorse for constructing the thiazole core.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis of a 2-Amino-4-phenylthiazole-5-carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of a thiazole carboxylic acid derivative, which can be adapted based on the specific reactivity of the starting materials.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate, 1.0 eq) and a thioamide (e.g., thiourea, 1.1 eq) in a suitable solvent such as ethanol or methanol.[7]

-

Step 2: Reaction Execution. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Step 3: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[7] Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

Step 4: Hydrolysis of the Ester. To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Step 5: Acidification and Product Collection. Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., 2M HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

dot

Caption: Workflow for Hantzsch Thiazole Carboxylic Acid Synthesis.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of substituted thiazole carboxylic acids is exquisitely sensitive to the nature and position of substituents on the thiazole ring and modifications to the carboxylic acid group. A systematic exploration of these modifications is the essence of SAR studies.

The Role of Substituents on the Thiazole Ring

-

Position 2: Substituents at the 2-position can significantly influence the molecule's interaction with the target protein. For instance, the presence of a free amino group at this position has been shown to be essential for the anti-carbonic anhydrase III activity of some thiazole derivatives.[8] Modification of this amino group can modulate activity and selectivity.

-

Position 4: The 4-position is often a key point for introducing diversity. Aryl or substituted aryl groups at this position are common. For example, in a series of 2-amino thiazole derivatives, a 4-(4-chlorophenyl) substituent showed the best inhibition against human carbonic anhydrase I, while a 4-(4-bromophenyl) group was optimal for inhibiting carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase.[9] This highlights the importance of halogen substituents in tuning activity and selectivity, likely through a combination of electronic and steric effects.

-

Position 5: While the carboxylic acid is a common substituent at this position, other groups can be introduced to probe the SAR. The presence of a phenyl ring at the 5-position was found to be an essential requirement for anti-carbonic anhydrase III activity in one study.[8]

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element, often involved in key interactions with the target protein. However, its properties can be fine-tuned by converting it into other functional groups, such as amides or esters. This can impact the molecule's polarity, ability to act as a hydrogen bond donor/acceptor, and overall pharmacokinetic profile.

Experimental Protocol: Amide Coupling of a Thiazole Carboxylic Acid

This protocol describes a general procedure for the synthesis of thiazole carboxamides, a common strategy to explore SAR around the carboxylic acid moiety.

-

Step 1: Activation of the Carboxylic Acid. Dissolve the thiazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1-1.0 eq).[10] Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Step 2: Addition of the Amine. Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) should be added.

-

Step 3: Reaction and Monitoring. Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 12-24 hours.

-

Step 4: Work-up and Purification. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

dot ```dot graph Amide_Coupling_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Thiazole_COOH [label="Thiazole Carboxylic Acid"]; Coupling_Reagent [label="Coupling Reagent (e.g., EDC/HOBt)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent_Base [label="Solvent (e.g., DCM)\nBase (e.g., DIPEA)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Activation [label="Activation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Amine [label="Amine (R-NH2)"]; Coupling [label="Amide Bond Formation", shape=diamond, style=filled, fillcolor="#FBBC05"]; Final_Product [label="Thiazole Carboxamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiazole_COOH -> Activation; Coupling_Reagent -> Activation; Solvent_Base -> Activation; Activation -> Coupling; Amine -> Coupling; Coupling -> Final_Product; }

Caption: The Iterative Cycle of Structure-Activity Relationship Studies.

In a typical workflow, a series of designed thiazole carboxylic acid derivatives would be docked into the crystal structure of the target protein. The predicted binding energies and interaction patterns can then be correlated with the experimentally determined biological activities. For instance, a strong correlation between a low predicted binding energy and high inhibitory potency would validate the docking model and allow for the prospective design of more potent compounds. [11]

Conclusion and Future Perspectives

The substituted thiazole carboxylic acid scaffold continues to be a rich source of novel drug candidates. A thorough understanding of the structure-activity relationships governing the biological activity of these compounds is paramount for successful drug discovery campaigns. The integration of rational design, efficient synthesis, robust biological evaluation, and in silico modeling provides a powerful paradigm for unlocking the full therapeutic potential of this versatile chemical class. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors for specific targets, and optimizing the pharmacokinetic properties of these compounds to generate the next generation of thiazole-based medicines.

References

-

Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Yurttas, L., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

-

Kulathunga, P., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

-

SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Wouters, J., et al. (2008). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Medicinal Chemistry. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Pathare, R. S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

-

World Journal of Advanced Research and Reviews. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

-

Wessal, M. E. R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

-

Reddy, T. S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. [Link]

-

Gul, H. I., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. [Link]

Sources

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wjarr.com [wjarr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. scilit.com [scilit.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: Structure Elucidation and Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] This document details the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous structural elucidation of this target molecule. By integrating data from these orthogonal methods, we present a self-validating workflow for confirming molecular identity, purity, and key structural features. This guide is intended to serve as a practical resource for researchers, offering both foundational principles and detailed experimental protocols.[3][4][5]

Introduction: The Significance of Spectroscopic Analysis

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic methods provide a non-destructive means to probe the molecular architecture of organic compounds, revealing detailed information about functional groups, connectivity, and the electronic environment of atoms.[4][5] this compound is a molecule of interest due to its hybrid thiazole-pyrrole scaffold, a motif found in various biologically active compounds.[1][6][7] Accurate and thorough spectroscopic analysis is paramount to confirming its synthesis and understanding its chemical properties.

This guide will systematically explore the application of major spectroscopic techniques to provide a holistic and definitive characterization of the title compound.

Molecular Structure Overview

A foundational understanding of the molecule's structure is essential for interpreting spectroscopic data. The key structural features of this compound include:

-

A 1,3-thiazole ring , a five-membered aromatic heterocycle containing sulfur and nitrogen.[6]

-

A propyl group substituted at the C4 position of the thiazole ring.

-

A 1H-pyrrol-1-yl group attached to the C2 position of the thiazole ring.

-

A carboxylic acid functional group at the C5 position of the thiazole ring.

These features will give rise to distinct and predictable signals in the various spectra discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

3.1. ¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the exact frequency required is influenced by the local electronic environment of each proton, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).

Predicted ¹H NMR Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl, pyrrole, and carboxylic acid groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 12.0-13.0 ppm.[9] This downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The broadness of the signal is a result of chemical exchange and hydrogen bonding.[9]

-

Pyrrole Protons: The pyrrole ring contains two sets of chemically non-equivalent protons. The protons at the α-positions (adjacent to the nitrogen) are expected to resonate at a different chemical shift than the protons at the β-positions. These will likely appear as two distinct multiplets or triplets in the aromatic region (around 6.0-7.5 ppm).

-

Propyl Group Protons (-CH₂CH₂CH₃):

-

-CH₂- (adjacent to the thiazole ring): A triplet is expected due to coupling with the adjacent methylene protons. Its chemical shift will be further downfield compared to the other propyl protons due to the influence of the aromatic thiazole ring.

-

-CH₂- (middle): This will appear as a sextet (or multiplet) due to coupling with the adjacent methylene and methyl protons.

-

-CH₃: A triplet is expected at the most upfield position, coupled to the adjacent methylene protons.

-

3.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.

Predicted ¹³C NMR Analysis:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the number and types of carbon atoms in the molecule.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at a significant downfield shift, typically in the range of 165-185 ppm.[9]

-

Thiazole Ring Carbons: The three carbon atoms of the thiazole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

-

Pyrrole Ring Carbons: The four carbon atoms of the pyrrole ring will also appear in the aromatic region, with two distinct signals for the α and β carbons.

-

Propyl Group Carbons (-CH₂CH₂CH₃): Three distinct signals are expected in the aliphatic region of the spectrum, corresponding to the three carbon atoms of the propyl chain.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COOH | ~12.5 ppm (s, 1H) | ~170 ppm |

| Pyrrole α-H | ~7.2-7.4 ppm (m, 2H) | ~120-125 ppm |

| Pyrrole β-H | ~6.2-6.4 ppm (m, 2H) | ~110-115 ppm |

| Thiazole C2 | - | ~160-165 ppm |

| Thiazole C4 | - | ~145-150 ppm |

| Thiazole C5 | - | ~125-130 ppm |

| Propyl -CH₂- | ~2.8-3.0 ppm (t, 2H) | ~30-35 ppm |

| Propyl -CH₂- | ~1.6-1.8 ppm (m, 2H) | ~20-25 ppm |

| Propyl -CH₃ | ~0.9-1.1 ppm (t, 3H) | ~10-15 ppm |

| (s = singlet, t = triplet, m = multiplet) |

3.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the chemical shifts and analyze the coupling patterns to deduce the proton and carbon connectivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[10] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.[10]

Predicted FT-IR Analysis:

The FT-IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[9][11] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[10][11]

-

C-H Stretches (Aliphatic and Aromatic):

-

Aromatic C-H stretches from the pyrrole and thiazole rings will appear just above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹.

-

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1690 and 1760 cm⁻¹.[9][11] The exact position will depend on the extent of hydrogen bonding.[11]

-

C=N and C=C Stretches (Aromatic Rings): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the thiazole and pyrrole rings.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.[11]

Table 2: Key Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Medium |